

A Comparative Guide to SRPK Inhibitors in Cancer Research

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Compound of Interest

Compound Name: *Srpk1-IN-1*

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Serine/Arginine Protein Kinases (SRPKs) have emerged as critical regulators of mRNA splicing and key players in cancer progression. Their overexpression is linked to aberrant splicing of oncogenes and tumor suppressor genes, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of prominent SRPK inhibitors, summarizing their performance with supporting experimental data to aid researchers in selecting the appropriate tools for their cancer studies.

Performance Comparison of SRPK Inhibitors

The efficacy and selectivity of SRPK inhibitors are paramount for their utility as research tools and potential therapeutics. The following tables summarize the biochemical potency and cellular activity of several key SRPK inhibitors against their primary targets, SRPK1 and SRPK2.

Table 1: Biochemical Potency of SRPK Inhibitors (IC₅₀/K_i)

Inhibitor	SRPK1	SRPK2	Selectivity Notes	Reference(s)
SRPIN340	Ki: 0.89 μ M	IC50: 7.4 μ M	Also inhibits SRPK2 at higher concentrations. [1]	[1]
SPHINX31	IC50: 5.9 nM	>50-fold less potent	Highly selective for SRPK1 over SRPK2 and other kinases like CLK1.[1]	[1]
SRPKIN-1	IC50: 35.6 nM	IC50: 98 nM	Covalent and irreversible inhibitor of both SRPK1 and SRPK2.	MCE
MSC-1186	IC50: 2.7 nM	IC50: 81 nM	A highly selective pan-SRPK inhibitor with excellent kinome-wide selectivity.[2][3][4][5]	[2][3][4][5]
SPHINX	IC50: 0.58 μ M	-	A selective SRPK1 inhibitor.	MCE
Alectinib	-	-	An ALK inhibitor with off-target activity against SRPK1.[6]	[6]

IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively. Lower values indicate higher potency.

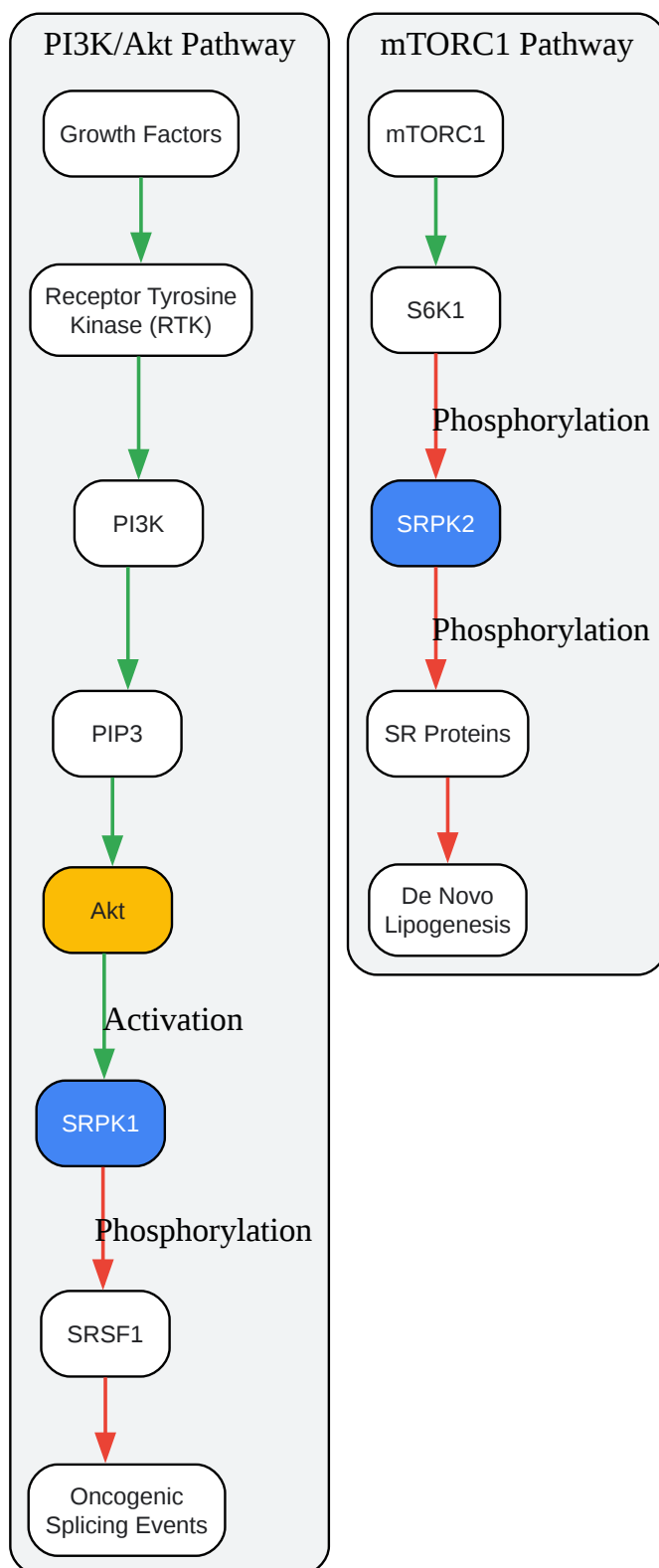
Table 2: Cellular Activity of SRPK Inhibitors in Cancer Cell Lines (IC50)

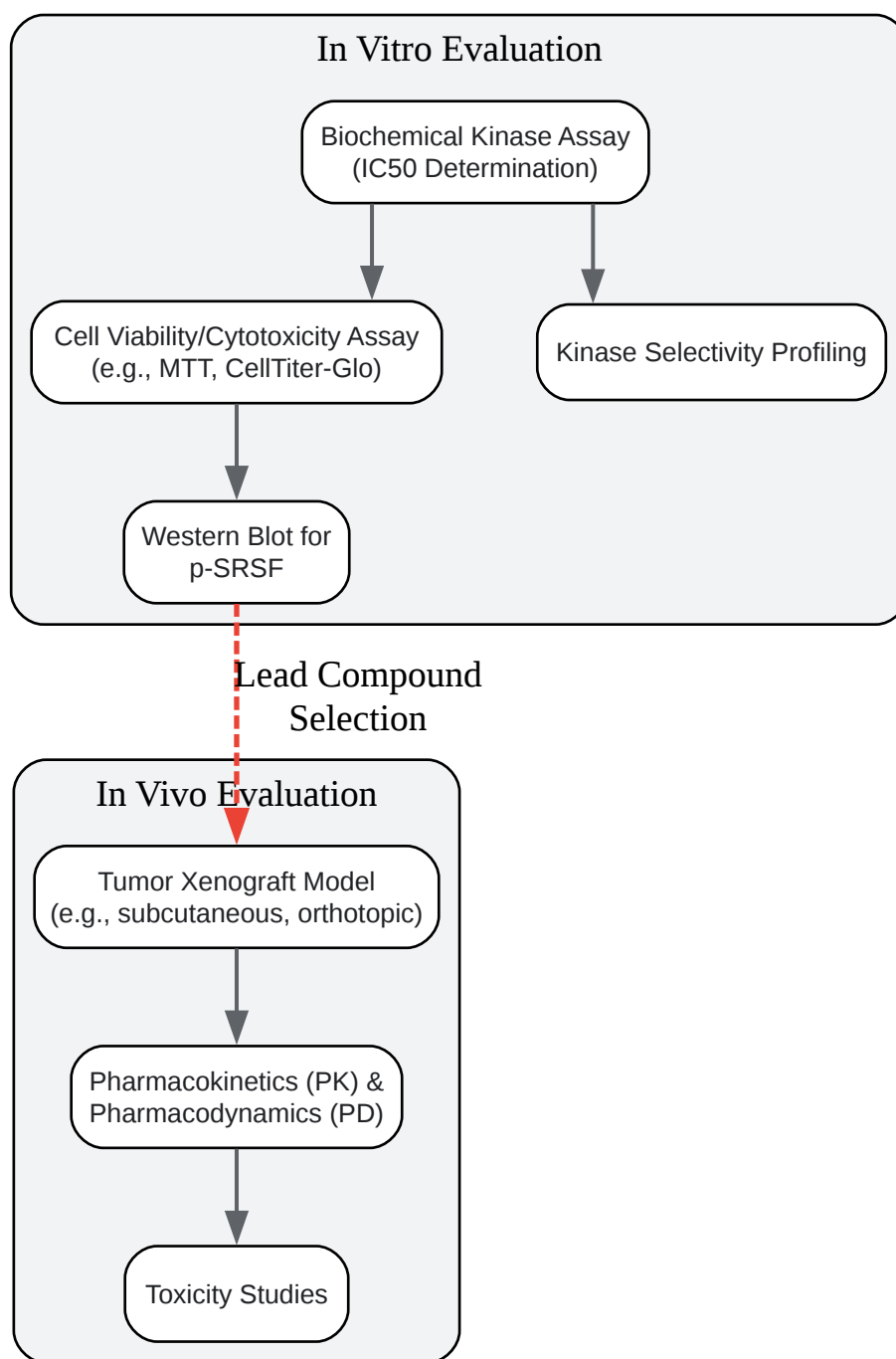
Inhibitor	Cell Line(s)	Cancer Type	IC50 (μM)	Reference(s)
SRPIN340	HL60, Jurkat, Molt4	Leukemia	44.7 - 92.2	
SPHINX31	SPEC-2	Endometrial Cancer	-	[7]
A375, 92-1	Melanoma	-	[8]	
Compound C02	Jurkat, A549, K562, HeLa	Leukemia, Lung, Leukemia, Cervical	9.51 - 34.53	[9]

Cellular IC50 values represent the concentration of the inhibitor that reduces cell viability by 50% and can vary depending on the cell line and assay conditions.

Key Signaling Pathways

SRPKs are integral components of major signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of SRPK inhibitors.





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